molecular formula C20H23N3O4 B2705798 1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954635-74-6

1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Numéro de catalogue: B2705798
Numéro CAS: 954635-74-6
Poids moléculaire: 369.421
Clé InChI: DSGFJNFMLSHKOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound designed for research applications. This molecule features a urea linkage connecting a 2,3-dimethoxyphenyl group to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl moiety. The pyrrolidinone ring is a saturated, sp3-hybridized scaffold prized in medicinal chemistry for its three-dimensionality and ability to influence stereochemistry and physicochemical properties, which can lead to improved solubility and pharmacokinetic profiles for drug candidates . Compounds with this specific structural framework are of significant interest in early-stage drug discovery. The urea functional group can serve as a key pharmacophore for molecular recognition, while the dimethoxyphenyl and phenylpyrrolidinone groups contribute to the compound's overall lipophilicity and potential for target engagement. Researchers may utilize this chemical as a building block for synthesizing novel derivatives or as a reference standard in bioactivity screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-10-6-9-16(19(17)27-2)22-20(25)21-12-14-11-18(24)23(13-14)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGFJNFMLSHKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic compound that has garnered attention for its potential pharmacological applications. Its unique structure, which includes a dimethoxyphenyl moiety and a pyrrolidine ring, suggests diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea. The molecular formula is C17H20N2O4C_{17}H_{20}N_2O_4, with a molecular weight of approximately 320.35 g/mol. Its structural components include:

  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Pyrrolidine ring : Implicated in various biological activities including enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of neurotransmitter receptors, particularly those involved in pain and inflammation pathways.

Pharmacological Effects

The pharmacological profile of 1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea includes:

  • Antinociceptive Activity : Studies have shown that related compounds exhibit significant pain-relieving effects in animal models.
  • Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating a possible role in oncology.

In Vitro Studies

A study examining the cytotoxic effects of similar urea derivatives on cancer cell lines demonstrated significant apoptosis induction at micromolar concentrations. For instance, compounds with structural similarities were found to inhibit cell proliferation in human lung carcinoma cells (A549) with IC50 values ranging from 5 to 15 µM.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Apoptosis induction
Compound BHeLa12Cell cycle arrest

In Vivo Studies

Animal models have provided insights into the analgesic properties of related compounds. For example, a study reported that administration of a structurally similar urea compound resulted in a significant reduction in pain behaviors in mice subjected to formalin-induced pain.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can be contextualized against the following analogs, synthesized and characterized in recent studies:

Structural Analogues with Aromatic and Heterocyclic Moieties

Key Observations from Comparative Analysis

Backbone Diversity: The target compound’s urea backbone distinguishes it from analogs like 6e (propenone-phthalazine) and 1a (oxadiazole).

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound is shared with 6e, but the latter’s diaminopyrimidinylmethyl substituent likely confers distinct electronic and steric properties. In contrast, the target’s pyrrolidinone group may improve solubility or metabolic stability relative to MK13’s pyrazole .

Synthetic Routes: Palladium-catalyzed coupling (used for 6e) is a high-yield method for complex heterocycles, whereas MK13’s synthesis via acetic acid reflux is simpler but may limit scalability.

Physicochemical Properties :

  • Melting points for 6e–6g (155–244°C) suggest varying crystallinity influenced by substituents. The absence of data for the target compound precludes direct comparison, but its urea backbone may result in higher melting points than oxadiazoles .

Hypothesized Pharmacological Implications

While bioactivity data for the target compound are unavailable, analogs provide clues:

  • 6e–6g: The diaminopyrimidine moiety in 6e is a hallmark of kinase inhibitors (e.g., antifolates), suggesting possible enzyme-targeting activity .
  • 1a/1b: The oxadiazole-pyrrolidine scaffold in 1a is associated with antiviral or CNS activity due to its resemblance to known bioactive molecules .
  • MK13 : Urea derivatives like MK13 often exhibit protease inhibition or antimicrobial effects .

The target compound’s pyrrolidinone group could modulate pharmacokinetics (e.g., blood-brain barrier penetration) compared to MK13’s pyrazole or 6e’s diaminopyrimidine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.